molecular formula C23H31Cl2N5O2 B12407141 Antitrypanosomal agent 7

Antitrypanosomal agent 7

Cat. No.: B12407141
M. Wt: 480.4 g/mol
InChI Key: BLRAXFLBYZMCNC-UHFFFAOYSA-N
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Description

Discovery and Nomenclature

This compound emerged from a 2020 medicinal chemistry campaign optimizing imidazoline-substituted benzimidazole derivatives for parasitic infections. Systematic modification of a 2-arylbenzimidazole scaffold led to the identification of compound 18c (later designated this compound), which demonstrated superior potency against Trypanosoma brucei compared to existing therapies. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]-2-methoxyphenoxy]-N,N-diethylethanamine, with the molecular formula C23H31Cl2N5O2. Its development built upon prior discoveries in 7-deazapurine chemistry, particularly structural insights from 3'-deoxytubercidin analogues showing blood-brain barrier penetration.

Table 1: Key Chemical Characteristics of this compound

Property Value
Molecular Weight 480.43 g/mol
CAS Registry Number 2492436-38-9
Parent Compound CID 162656228
Solubility Profile Lipophilic (LogP >3)
Target Affinity AT-rich DNA binding

Taxonomic Classification of Target Pathogens

This compound demonstrates activity against two evolutionarily distinct trypanosomatids:

  • Trypanosoma brucei (Protozoa: Euglenozoa)

    • Subspecies: T. b. gambiense (Chronic HAT), T. b. rhodesiense (Acute HAT)
    • Vector: Glossina spp. (Tsetse flies)
    • Disease Manifestation: Human African Trypanosomiasis (Stage 2 CNS involvement)
  • Trypanosoma cruzi (Kinetoplastida: Trypanosomatidae)

    • Developmental Forms: Epimastigote, Trypomastigote, Amastigote
    • Transmission: Reduviid bug fecal contamination
    • Pathogenesis: Chagas cardiomyopathy, megaviscera

Both pathogens share critical vulnerabilities in purine metabolism due to their inability to synthesize purines de novo, relying entirely on salvage pathways. This evolutionary constraint provides the pharmacological basis for purine analogue development, with Agent 7 exploiting both nucleoside transporter uptake and direct DNA intercalation mechanisms.

Historical Context in Antitrypanosomal Drug Development

The development of this compound culminates four decades of structure-based drug design against trypanosomatids:

Era 1: Early Purine Analogues (1980s-2000s)

  • 7-Deaza-5'-noraristeromycin (1997): Demonstrated proof-of-concept for modified nucleosides but limited by P2 transporter dependency
  • Cordycepin Derivatives (2018): Showed oral efficacy against T. cruzi but poor CNS penetration

Era 2: Transporter-Optimized Compounds (2010-2020)

  • 3'-Deoxytubercidin (Lead Compound 5): Achieved blood-brain barrier penetration but susceptible to P2 transporter mutations
  • 7-Substituted 7-Deazapurines (2021): Introduced C7 modifications to enhance transporter promiscuity (P1/P2)

Era 3: Dual-Mechanism Agents (2020-Present)

  • This compound combines:
    • 7-Deazapurine core for nucleoside transporter recognition
    • Imidazoline-benzimidazole moiety for AT-rich DNA binding
    • Chlorophenyl groups enhancing metabolic stability

Table 2: Evolution of Key Structural Features in Antitrypanosomal Agents

Compound Class Structural Innovation Limitation Addressed
5'-Noraristeromycin Carbocyclic ribose replacement Metabolic instability
3'-Deoxytubercidin 3'-Deoxyribofuranosyl CNS penetration
7-Alkoxy-7-deazapurines C6/C7 substituent diversity Transporter specificity
Agent 7 Hybrid benzimidazole-purine Resistance development

This progression reflects three key strategies in modern antitrypanosomal drug design:

  • Nucleoside Mimicry : Exploiting purine salvage pathway essentiality
  • Transporter Plasticity : Bypassing resistance via P1/P2 dual affinity
  • Epigenetic Targeting : AT-rich DNA interaction disrupting kinetoplast replication

Properties

Molecular Formula

C23H31Cl2N5O2

Molecular Weight

480.4 g/mol

IUPAC Name

2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]-2-methoxyphenoxy]-N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C23H29N5O2.2ClH/c1-4-28(5-2)12-13-30-20-9-7-17(15-21(20)29-3)23-26-18-8-6-16(14-19(18)27-23)22-24-10-11-25-22;;/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,25)(H,26,27);2*1H

InChI Key

BLRAXFLBYZMCNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NCCN4)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Schemes

The synthesis of imidazoline benzimidazole derivatives containing phenoxy moieties generally proceeds through two main schemes:

  • Initial synthesis of key intermediates through regioselective copper(I) catalyzed cycloaddition
  • Subsequent functionalization to introduce the active pharmacophores

Detailed analysis of the synthetic pathway reveals that compounds in this series (18a-18c, with 18c being this compound) were synthesized with the aim of evaluating their antitrypanosomal activity, DNA/RNA binding affinity, and in vitro ADME properties.

Detailed Preparation Method for this compound

The synthesis of this compound involves a multi-step procedure optimized to ensure high yield and purity of the final product.

Synthesis of Starting Materials

The synthetic route begins with the preparation of O-propargylated intermediates, which serve as building blocks for the subsequent copper-catalyzed cycloaddition reactions. This approach utilizes methoxy-substituted phenoxy moieties, which are critical structural components of this compound.

Copper-Catalyzed Cycloaddition

A key step in the synthesis involves the regioselective copper(I) catalyzed cycloaddition reaction. This process is fundamental in establishing the core structure of the imidazoline benzimidazole derivatives.

The presence of the diethylaminoethyl subunit in this compound is crucial for its enhanced antitrypanosomal potency. The introduction of this functional group involves specialized chemical transformations under controlled conditions to ensure proper attachment to the benzimidazole core.

Final Functionalization and Purification

Alternative Preparation Approaches

Research has explored alternative synthetic routes for imidazoline benzimidazole derivatives. One notable approach involves a reaction scheme similar to that used for other antitrypanosomal compounds:

Analytical Data and Characterization

Comprehensive characterization of this compound typically includes various analytical techniques:

Spectroscopic Analysis

The compound shows characteristic signatures in UV/Vis spectra, with solutions proportional to concentrations up to c = 2 × 10-5 mol dm-3, suggesting no intermolecular stacking aggregation at the concentration ranges typically used for biological evaluation.

DNA Binding Properties

Optimization Parameters for Synthesis

The optimization of synthesis parameters for this compound involves several critical considerations:

Temperature Control

Comparative Analysis with Related Compounds

Table 1: Antitrypanosomal Activity Comparison of Compound 18c (this compound) with Related Analogues

Compound X R1 T. brucei IC50 (μM) Cytotoxicity L6 cells IC50 (μM) Selectivity Index (S.I.)
18a -PhOCH2- Unsubstituted 0.47 ± 0.02 >250 >530
18b -FPhOCH2- F-substituted 3.67 ± 0.30 >250 >68
18c (Agent 7) -OCH3PhOCH2- OCH3-substituted 0.73 ± 0.07 >250 >342

Data compiled from search results

The data demonstrates that this compound (18c) exhibits potent activity against T. brucei with an IC50 value of 0.73 μM, combining high efficacy with low cytotoxicity.

Structure-Activity Relationships and Synthesis Implications

Analysis of the structural features of this compound in comparison with analogues provides valuable insights for synthesis optimization:

Effect of Electron-Donating Groups

The presence of an electron-donating methoxy group in this compound contributes to its activity profile. This observation is critical for the selection of appropriate starting materials during synthesis.

Role of Structural Flexibility

The flexible diethylaminoethyl group in this compound appears crucial for its high activity. In contrast, compounds with more rigid three-dimensional structures (such as morpholine, pyridine, and phenyl moieties) exhibit lower activity. This understanding guides the synthetic strategy toward incorporating flexibility in the molecular design.

Chemical Reactions Analysis

Types of Reactions: Antitrypanosomal agent 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and reduce potential side effects .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Antitrypanosomal agent 7 has a wide range of scientific research applications:

Mechanism of Action

Antitrypanosomal agent 7 exerts its effects by targeting specific molecular pathways in Trypanosoma species. It inhibits key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions. The compound’s primary targets include trypanothione reductase, nitro-reductase, and pteridine reductase 1 . By interfering with these enzymes, this compound induces oxidative stress and apoptosis in the parasites, ultimately leading to their death .

Comparison with Similar Compounds

Comparison with Similar Antitrypanosomal Compounds

Structural Analogs and Derivatives

  • Neplanocin A Analogs: Agent 7 is structurally related to neplanocin A but lacks the 49-hydroxyl group, resulting in reduced AdoHcy hydrolase inhibition and antitrypanosomal activity (IC50 > 10 µM vs. neplanocin A’s IC50 = 0.2 µM) .
  • 7-Deazapurine Derivatives : Derivatives like 6-substituted 7-methyl-7-deazapurine ribonucleosides exhibit superior potency (IC50 = 1–6 nM) compared to Agent 6. For example, compound 11v (IC50 = 1.0 nM) outperforms melarsoprol (IC50 = 5 nM) in vitro, with favorable pharmacokinetic profiles .

Natural Products and Alkaloids

  • Oxoaporphine Alkaloids: Isolated from Monodora species, these compounds (e.g., liriodenine) show IC50 = 0.8–1.2 µM against T. brucei, comparable to Agent 7 but with lower cytotoxicity (SI > 20) .
  • Carbazole Alkaloids : Mahanimbine (IC50 = 3.13 µg/mL) and girinimbine (IC50 = 10.16 µg/mL) from Murraya koenigii exhibit moderate activity but superior selectivity (SI = 73.38 for girinimbine) .

Key Research Findings and Data Tables

Table 1: In Vitro Potency and Selectivity of Selected Compounds

Compound Target Pathogen IC50/EC50 (µM) Selectivity Index (SI) Key Structural Features Reference
Agent 7 T. b. brucei >10 <2 7-Deazanucleoside, hydroxyl groups
Compound 11v T. b. brucei 0.001 >100 3-Aminoquinoline, sulfonamide
Compound 10 T. b. gambiense 0.07 >100 Nitrothiophene, methyl vinyl sulfone
Mahanimbine T. evansi 3.13 (µg/mL) 238 Carbazole, prenyl substituent
Guanidine 6e T. b. brucei 0.3 >300 C10 acyl side chain

Table 2: Pharmacokinetic and In Vivo Profiles

Compound Oral Bioavailability (%) Half-Life (h) In Vivo Efficacy (Murine Model) Key Limitations Reference
Agent 7 <10 0.5 None Rapid hepatic metabolism
Compound 10 98 4.5 100% cure at 5 mpk High metabolic stability
Fexinidazole 85 12 100% cure at 100 mpk Requires prolonged dosing

Structure-Activity Relationships (SAR) and Mechanisms

  • Hydrophilicity vs. Lipophilicity : Agent 7’s high hydrophilicity (cLogP = -1.2) limits membrane permeability, whereas nitrothiophene-based compounds (cLogP = 2.5–3.0) balance solubility and absorption .
  • Covalent vs. Non-Covalent Inhibition: Agent 7 acts via non-covalent AdoHcy hydrolase inhibition, while nitrothiophene derivatives (e.g., compound 10) inhibit trypanosomal cathepsin L (tCatL) through covalent binding, enhancing potency .
  • Nitro Group Bioactivation : Compounds like fexinidazole and nitrothiophene derivatives leverage nitro-reductase activity in parasites to generate cytotoxic metabolites, a mechanism absent in Agent 7 .

Q & A

Q. How to optimize experimental design for in vivo efficacy studies of this compound?

  • Answer : Use bioluminescent T. brucei strains in BALB/c mice to monitor parasitemia non-invasively. Administer agent 7 at 10 mg/kg (IV or oral) and measure parasitemia reduction over 7–14 days. Include toxicity endpoints (e.g., body weight, liver enzymes). For CNS penetration, assess brain parasite load via qPCR post-treatment .

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